1,3-Adamantanedimethanol
Overview
Description
1,3-Adamantanedimethanol (1,3-ad(OH)2) is a derivative of adamantane, a unique cage-like structure that is of interest due to its stability and potential applications in various fields. The bioconversion of 1-adamantanol to 1,3-adamantanediol has been studied using the Streptomyces sp. SA8 oxidation system, which demonstrated the ability to hydroxylate 1-adamantanol to produce 1,3-adamantanediol with a high conversion rate .
Synthesis Analysis
The synthesis of 1,3-adamantanediol can be achieved through bioconversion, as demonstrated by the Streptomyces sp. SA8 oxidation system. This system was able to convert 1-adamantanol to 1,3-adamantanediol with a 69% conversion rate using resting cells. The process also resulted in the formation of 1,4-adamantanediol as a byproduct . Another synthesis approach for a related compound, 3-amino-1-adamantanemethanol, involves the Ritter reaction, hydrolysis, neutralization, and reduction, achieving a total yield of 43% .
Molecular Structure Analysis
The molecular structure of 1,3-adamantanediol is characterized by the presence of two hydroxyl groups on the adamantane framework. The versatility of adamantane derivatives in forming one-dimensional motifs is exemplified by 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, which adapts its conformation to generate infinite zig-zag ribbons with perchlorate ions and chains with dicarboxylic acids .
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions to form functionalized compounds. For instance, 1,3,5,7-tetracyanoadamantane can be prepared through a radical nucleophilic substitution reaction and subsequently reduced to 1,3,5,7-tetrakis(aminomethyl)adamantane . This demonstrates the reactivity of adamantane derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-adamantanediol and related adamantane derivatives are influenced by their molecular structure. The stability of the adamantane cage and the presence of functional groups such as hydroxyl or amino groups contribute to their chemical reactivity and potential applications. The ability of adamantane derivatives to form various one-dimensional structures through molecular recognition also highlights their potential in materials science .
Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .
- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Drug Delivery Systems and Surface Recognition
- Scientific Field : Medicinal Chemistry .
- Summary of Application : The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This review focuses on liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
- Methods of Application : The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties .
- Results or Outcomes : The use of adamantane in drug delivery systems has shown promising applications in the field of targeted drug delivery and surface recognition .
For instance, adamantane derivatives are known to be used in the synthesis of various functional materials, pharmaceuticals, and high-energy fuels . They are also used in the design and synthesis of new drug delivery systems .
For instance, adamantane derivatives are known to be used in the synthesis of various functional materials, pharmaceuticals, and high-energy fuels . They are also used in the design and synthesis of new drug delivery systems .
properties
IUPAC Name |
[3-(hydroxymethyl)-1-adamantyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVYVVNRHVXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346912 | |
Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Adamantanedimethanol | |
CAS RN |
17071-62-4 | |
Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Adamantanedimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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